molecular formula C21H29F3 B179070 trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) CAS No. 139056-62-5

trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane)

Cat. No.: B179070
CAS No.: 139056-62-5
M. Wt: 338.4 g/mol
InChI Key: ICLZCWIEIKVPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane): is a complex organic compound characterized by its unique structural features It consists of a cyclohexane backbone with a propyl group and a trifluorophenyl group attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane backbone, followed by the introduction of the propyl group and the trifluorophenyl group. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: Trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound may be used to investigate the interactions between small molecules and biological macromolecules. Its trifluorophenyl group can enhance binding affinity and specificity in biochemical assays.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The trifluorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The propyl group may contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

  • Trans-4-Propyl-4’-(2,3-difluorophenyl)-1,1’-bi(cyclohexane)
  • Trans-4-Propyl-4’-(2,4-difluorophenyl)-1,1’-bi(cyclohexane)
  • Trans-4-Propyl-4’-(2,3,5-trifluorophenyl)-1,1’-bi(cyclohexane)

Uniqueness: Trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical and physical properties. This positioning can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.

Properties

IUPAC Name

1,2,3-trifluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(22)21(24)20(18)23/h12-17H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLZCWIEIKVPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.